![molecular formula C15H15N B12918577 5,6,7,8-Tetrahydrodibenz[c,e]azocine CAS No. 6196-54-9](/img/structure/B12918577.png)
5,6,7,8-Tetrahydrodibenz[c,e]azocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydrodibenz[c,e]azocine is a chemical compound that belongs to the class of azocines, which are nitrogen-containing heterocycles. This compound is structurally related to various biologically active molecules and has been the subject of numerous studies due to its potential pharmacological properties .
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydrodibenz[c,e]azocine can be achieved through several routes. One common method involves the ozonolysis of phenanthrene to produce 3,8-dimethoxydibenzo[c,e][1,2]dioxacyclooctane. This intermediate is then treated with alkylamine and nitromethane to afford methyl 2-(2-nitroethenyl)-2’-biphenylcarboxylate. Hydrogenation followed by cyclization at elevated temperatures yields 2-(2-aminoethyl) derivative and 5,6,7,8-tetrahydrodibenz[c,e]azocin-5-one. The final product is obtained by reducing the lactam ring of the substituted azocinone .
Chemical Reactions Analysis
5,6,7,8-Tetrahydrodibenz[c,e]azocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for neurological disorders.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrodibenz[c,e]azocine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation can lead to various pharmacological effects, including neuroprotection and cognitive enhancement .
Comparison with Similar Compounds
5,6,7,8-Tetrahydrodibenz[c,e]azocine is unique compared to other azocines due to its specific structural features and biological activities. Similar compounds include:
Apogalanthamine: Known for its neuroprotective properties.
Steganacin: Exhibits potent biological activities.
Steganone: Another biologically active azocine derivative.
Properties
CAS No. |
6196-54-9 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C15H15N/c1-3-7-14-12(5-1)9-10-16-11-13-6-2-4-8-15(13)14/h1-8,16H,9-11H2 |
InChI Key |
CZXBNRDOUYJNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


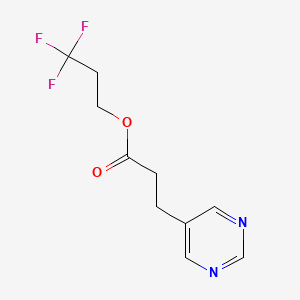
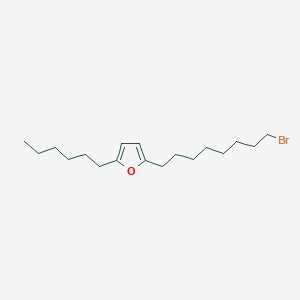
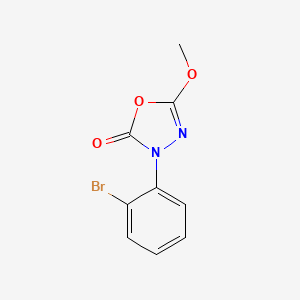
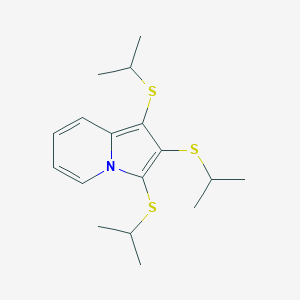
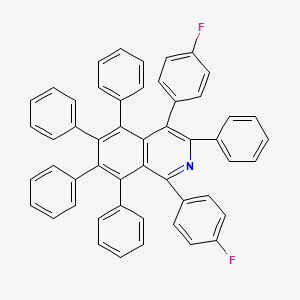
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
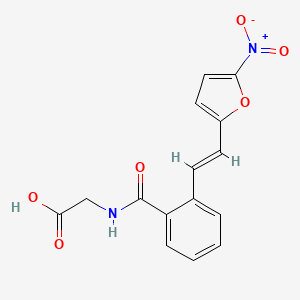
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)
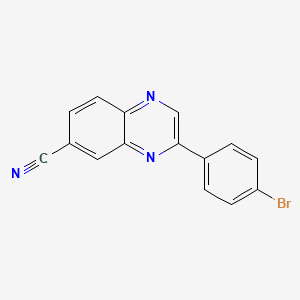
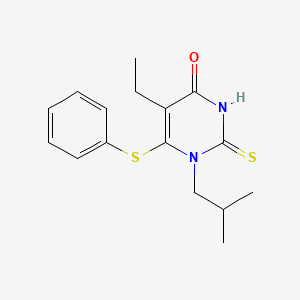
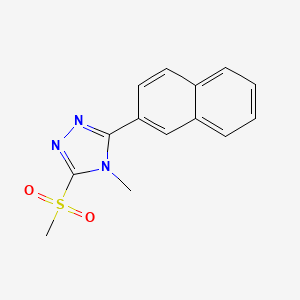
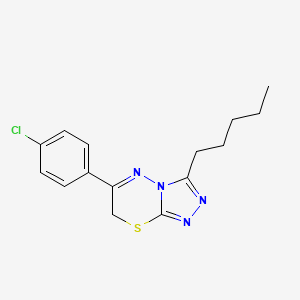
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
